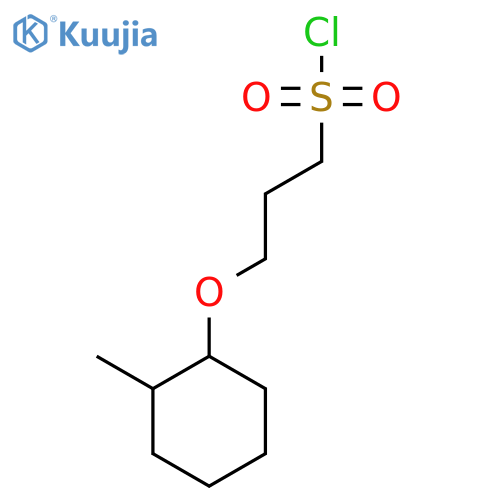Cas no 1339467-18-3 (3-(2-methylcyclohexyl)oxypropane-1-sulfonyl chloride)

1339467-18-3 structure
商品名:3-(2-methylcyclohexyl)oxypropane-1-sulfonyl chloride
3-(2-methylcyclohexyl)oxypropane-1-sulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 3-((2-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride
- 3-[(2-methylcyclohexyl)oxy]propane-1-sulfonyl chloride
- 1-Propanesulfonyl chloride, 3-[(2-methylcyclohexyl)oxy]-
- 3-(2-methylcyclohexyl)oxypropane-1-sulfonyl chloride
-
- インチ: 1S/C10H19ClO3S/c1-9-5-2-3-6-10(9)14-7-4-8-15(11,12)13/h9-10H,2-8H2,1H3
- InChIKey: LQGJQLNRFXQAKW-UHFFFAOYSA-N
- ほほえんだ: ClS(CCCOC1CCCCC1C)(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 271
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 51.8
3-(2-methylcyclohexyl)oxypropane-1-sulfonyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422421-50mg |
3-((2-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride |
1339467-18-3 | 98% | 50mg |
¥21384 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422421-250mg |
3-((2-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride |
1339467-18-3 | 98% | 250mg |
¥21842 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422421-1g |
3-((2-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride |
1339467-18-3 | 98% | 1g |
¥23758 | 2023-04-15 | |
| Enamine | EN300-1144368-1.0g |
3-[(2-methylcyclohexyl)oxy]propane-1-sulfonyl chloride |
1339467-18-3 | 1g |
$943.0 | 2023-05-26 | ||
| Enamine | EN300-1144368-2.5g |
3-[(2-methylcyclohexyl)oxy]propane-1-sulfonyl chloride |
1339467-18-3 | 95% | 2.5g |
$810.0 | 2023-10-25 | |
| Enamine | EN300-1144368-5.0g |
3-[(2-methylcyclohexyl)oxy]propane-1-sulfonyl chloride |
1339467-18-3 | 5g |
$2732.0 | 2023-05-26 | ||
| Enamine | EN300-1144368-1g |
3-[(2-methylcyclohexyl)oxy]propane-1-sulfonyl chloride |
1339467-18-3 | 95% | 1g |
$414.0 | 2023-10-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422421-100mg |
3-((2-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride |
1339467-18-3 | 98% | 100mg |
¥19393 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422421-500mg |
3-((2-Methylcyclohexyl)oxy)propane-1-sulfonyl chloride |
1339467-18-3 | 98% | 500mg |
¥24429 | 2023-04-15 | |
| Enamine | EN300-1144368-0.1g |
3-[(2-methylcyclohexyl)oxy]propane-1-sulfonyl chloride |
1339467-18-3 | 95% | 0.1g |
$364.0 | 2023-10-25 |
3-(2-methylcyclohexyl)oxypropane-1-sulfonyl chloride 関連文献
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
-
Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
1339467-18-3 (3-(2-methylcyclohexyl)oxypropane-1-sulfonyl chloride) 関連製品
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
